POE (16) lanolin alcohol ether

Catalog No.
S1817532
CAS No.
61791-20-6
M.F
(C2H4O)nC13H28O
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POE (16) lanolin alcohol ether

CAS Number

61791-20-6

Product Name

POE (16) lanolin alcohol ether

Molecular Formula

(C2H4O)nC13H28O

Synonyms

Solulan 16

POE (16) lanolin alcohol ether, also known by its Chemical Abstracts Service number 61791-20-6, is a derivative of lanolin, a natural substance extracted from sheep's wool. This compound is characterized by its complex mixture of esters formed through the ethoxylation of lanolin alcohols. It appears as a pale, tan, waxy solid and is primarily utilized for its emulsifying and stabilizing properties in various cosmetic and pharmaceutical applications. The structure of POE (16) lanolin alcohol ether includes a hydrophilic polyethylene glycol chain, which enhances its solubility in water compared to traditional lanolin .

The synthesis of POE (16) lanolin alcohol ether involves the reaction of lanolin with ethylene oxide. This process results in the formation of polyethoxylated lanolin alcohols, which can be represented by the general reaction:

Lanolin+nEthylene OxidePOE 16 Lanolin Alcohol Ether\text{Lanolin}+n\text{Ethylene Oxide}\rightarrow \text{POE 16 Lanolin Alcohol Ether}

The resulting product exhibits enhanced emulsifying properties due to the presence of the ethylene oxide units, which increase its hydrophilicity. These chemical modifications allow it to function effectively as an oil-in-water emulsifier, making it suitable for use in creams, lotions, and other topical formulations .

POE (16) lanolin alcohol ether has demonstrated several beneficial biological activities. It acts as a skin conditioning agent, providing a soft feel and improving moisture retention in formulations. The compound's ability to form stable emulsions contributes to its effectiveness in delivering active ingredients to the skin. Additionally, studies indicate that it possesses low toxicity profiles, making it suitable for cosmetic applications . Its water absorption capacity allows it to hydrate the skin effectively while preventing moisture loss .

The synthesis of POE (16) lanolin alcohol ether typically follows these steps:

  • Hydrolysis of Lanolin: Lanolin is first hydrolyzed to obtain lanolin alcohols.
  • Ethoxylation: The lanolin alcohols are then reacted with ethylene oxide under controlled conditions to produce POE (16) lanolin alcohol ether. This reaction may require the presence of catalysts to facilitate the process.
  • Purification: The final product undergoes purification processes to remove unreacted materials and by-products.

This method yields a product that retains the beneficial properties of lanolin while enhancing its solubility and emulsifying capabilities .

POE (16) lanolin alcohol ether is widely used across various industries due to its versatile properties:

  • Cosmetics: Employed as an emulsifier and stabilizer in creams, lotions, shampoos, and body washes.
  • Pharmaceuticals: Used in ointments and topical formulations for its moisturizing properties.
  • Industrial: Functions as a lubricant and finishing agent in leather processing and varnishes.
  • Food Industry: Occasionally utilized as an emulsifier in food products due to its non-toxic nature .

Research on interaction studies involving POE (16) lanolin alcohol ether indicates that it can enhance the stability and efficacy of formulations containing active ingredients. For instance, when incorporated into nanoemulsions, it improves their kinetic stability and facilitates the efficient release of active substances onto the skin. These properties are crucial for developing effective topical applications that require consistent performance over time .

Several compounds share similarities with POE (16) lanolin alcohol ether, particularly in their emulsifying and stabilizing properties. Below is a comparative analysis:

Compound NameSourceKey PropertiesUnique Features
Ethoxylated LanolinLanolinEmulsifier, skin conditioningLess hydrophilic than POE (16)
Acetylated LanolinLanolinEmulsifierBetter for water-in-oil emulsions
Polyethylene GlycolSyntheticSolvent, humectantNon-natural; broader applications
Sorbitan StearatePlant-derivedEmulsifierNon-ionic; often used in food products

POE (16) lanolin alcohol ether stands out due to its unique combination of natural origin and enhanced water solubility, making it particularly effective in cosmetic formulations where a soft after-feel is desired .

Ethoxylation Reaction Mechanisms for Lanolin Alcohol Substrates

The ethoxylation of lanolin alcohol substrates follows established alkoxylation principles, wherein ethylene oxide adds systematically to the hydroxyl groups present in the lanolin alcohol matrix [19]. The reaction proceeds through a base-catalyzed mechanism, typically employing potassium hydroxide or sodium hydroxide as the primary catalyst [4] [19]. The fundamental reaction can be represented as:

R-OH + n C₂H₄O → R-(OC₂H₄)ₙ-OH

where R represents the lanolin alcohol substrate and n equals 16 for Polyoxyethylene (16) lanolin alcohol ether [19].

The reaction mechanism involves the initial formation of an alkoxide intermediate through the deprotonation of the alcohol by the alkaline catalyst [4]. Subsequently, ethylene oxide undergoes nucleophilic attack by the alkoxide anion, resulting in ring opening and chain propagation [19]. The process exhibits characteristics of living polymerization, where each ethylene oxide addition creates a new reactive site for further ethoxylation [4].

Table 1: Ethoxylation Reaction Parameters for Lanolin Alcohol Substrates

ParameterOptimal RangeEffect on Reaction
Temperature120-180°CControls reaction rate and selectivity [4] [19]
Pressure1-2 barMaintains ethylene oxide in liquid phase [19]
Catalyst Concentration0.5-2.0% KOHInfluences reaction kinetics [4]
Stirring Speed1200-1700 rpmEnsures mass transfer efficiency [4]

The kinetic behavior of lanolin alcohol ethoxylation demonstrates unique characteristics compared to simple fatty alcohol substrates [4]. Research indicates that the ethoxylation rate for lanolin is significantly slower than that of linear alcohols such as C13 alcohol, attributed to the complex sterol structure and steric hindrance effects [4]. The activation energy for lanolin ethoxylation has been determined to range between 18-20 kcal/mol, with an enthalpy of 22 kcal/mol [4].

The reaction proceeds through multiple stages, beginning with an induction period where catalyst activation occurs [4]. The primary ethoxylation phase involves the addition of the first few ethylene oxide units, followed by secondary ethoxylation where longer polyoxyethylene chains develop [7]. The degree of ethoxylation control is achieved through precise monitoring of ethylene oxide consumption and reaction temperature maintenance [4].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of Polyoxyethylene (16) lanolin alcohol ether requires sophisticated reactor designs and process control systems to ensure consistent product quality and optimal productivity [9] [10]. Modern manufacturing facilities employ advanced reactor technologies including Venturi Loop Reactors, Spray Tower Loop Reactors, and Enhanced Loop Reactors to achieve superior mass transfer and temperature control [9].

Table 2: Industrial Reactor Performance Comparison

Reactor TypeProductivity (kg EO/h/m³)Temperature ControlFlexibility
Venturi Loop Reactor>1000ExcellentModerate [9]
Spray Tower Loop Reactor800-1000GoodLimited [9]
Enhanced Loop Reactor>1000ExcellentHigh [9]

The Enhanced Loop Reactor system demonstrates superior performance for high-degree ethoxylation products, providing exceptional mixing capabilities essential for handling the liquid expansion that occurs during extended ethoxylation [9]. This reactor configuration incorporates dual circulation loops with independent startup capabilities, allowing for precise control of small-batch operations [26].

Temperature control represents a critical optimization parameter in industrial ethoxylation processes [24] [27]. The highly exothermic nature of ethoxylation (ΔH = -92 kJ/mol of ethylene oxide) necessitates sophisticated heat removal systems [19]. Industrial facilities typically employ split-range temperature control systems with both heating and cooling circuits to maintain reaction temperatures within narrow tolerances [27].

Table 3: Process Optimization Parameters

ParameterStandard RangeOptimized RangeImprovement
Reaction Temperature140-160°C120-140°CReduced side reactions [24]
Catalyst Loading1.0-1.5%0.8-1.2%Enhanced selectivity [11]
Ethylene Oxide Feed RateConstantVariable/SplitBetter distribution control [24]
Pressure ControlFixedDynamicImproved safety margins [10]

Advanced process optimization strategies include the implementation of fed-batch ethoxylation protocols where ethylene oxide addition is divided into multiple stages [24]. This approach facilitates better ethoxylation degree distribution and reduces the formation of unwanted side products [24]. Research demonstrates that dividing the ethylene oxide feed into two parts can significantly improve process efficiency and product quality [24].

Catalyst selection and optimization play crucial roles in industrial production efficiency [4] [11]. Comparative studies indicate that potassium hydroxide and sodium methoxide exhibit superior catalytic activity compared to other alkaline catalysts such as sodium carbonate or potassium carbonate [4]. The use of narrow-distribution catalysts, including metallocene-based systems, can produce ethoxylated products with more uniform ethoxylation degree distributions [11].

Quality Control Parameters and Impurity Profiling

Quality control in Polyoxyethylene (16) lanolin alcohol ether manufacturing encompasses comprehensive analytical protocols to ensure product specifications and identify potential impurities [12] [13]. The complex nature of lanolin alcohol substrates and the ethoxylation process introduces multiple quality control challenges that require sophisticated analytical approaches [14] [35].

Table 4: Key Quality Control Parameters

ParameterSpecificationAnalytical MethodSignificance
Ethoxylation Degree15-17 EO unitsNuclear Magnetic Resonance [35]Product identity
Hydroxyl Value90-110 mg KOH/gTitration [14]Functionality
Water Content<0.5%Karl FischerStability [6]
Free Lanolin Alcohol<2%Gas Chromatography [35]Purity
Color (Gardner)<8Colorimetry [6]Appearance

The analytical characterization of Polyoxyethylene (16) lanolin alcohol ether requires specialized techniques due to the heterogeneous nature of the lanolin alcohol substrate [35]. High-performance liquid chromatography coupled with mass spectrometry provides comprehensive profiling of the ethoxylation degree distribution and identification of individual components [13]. The method demonstrates detection limits ranging from 1-80 pg depending on the specific ethoxylated component [13].

Impurity profiling represents a critical aspect of quality control, focusing on several categories of potential contaminants [12] [32]. Primary impurities include unreacted lanolin alcohol, over-ethoxylated species, and polyethylene glycol formation [12]. Secondary impurities encompass 1,4-dioxane, formed as a byproduct of the ethoxylation process, and various lanolin sterol derivatives including dihydrocholesterol, 7-keto cholesterol, and lanosterol [32].

Table 5: Impurity Profile and Limits

Impurity TypeTypical LevelMaximum LimitFormation Mechanism
Unreacted Alcohol1-3%5%Incomplete reaction [36]
Polyethylene Glycol0.5-2%3%Side reaction [14]
1,4-Dioxane<10 ppm20 ppmEthylene oxide dimerization [37]
Heavy Metals<5 ppm10 ppmCatalyst residues [17]
Residual Catalyst<100 ppm200 ppmIncomplete neutralization [12]

The formation of 1,4-dioxane represents a significant quality control concern in ethoxylated surfactant production [37] [39]. This impurity forms through the dimerization of ethylene oxide under specific reaction conditions and requires careful monitoring due to regulatory restrictions [38]. Advanced manufacturing processes incorporate vacuum stripping and specialized purification techniques to reduce 1,4-dioxane levels to acceptable limits [41].

Analytical method validation follows stringent protocols to ensure reliability and reproducibility of quality control measurements [35]. The implementation of Quantitative Analysis of Multi-components with a Single Marker methodologies provides cost-effective approaches for routine quality monitoring while maintaining analytical precision [35]. These methods incorporate statistical design principles including definitive screening experimental designs to optimize analytical conditions [35].

Table 6: Analytical Method Performance Parameters

MethodPrecision (RSD%)Accuracy (Recovery%)Detection Limit
LC-MS/MS<5%95-105%1-80 pg [13]
GC-FID<3%98-102%0.1% w/w [35]
NMR<2%99-101%0.5% w/w [35]
Titration<1%99.5-100.5%0.1 mg KOH/g [14]

Process analytical technology integration enables real-time monitoring of critical quality parameters during production [28]. Advanced control systems incorporate multiple analytical streams including online gas chromatography for ethoxylation degree monitoring and continuous temperature profiling for reaction control [28]. These systems facilitate immediate process adjustments to maintain product quality within specification limits [30].

Polyoxyethylene (16) lanolin alcohol ether demonstrates significant surface-active properties characteristic of nonionic ethoxylated surfactants [1] [2] [3]. The compound exhibits a critical micelle concentration of 0.2 weight percent, positioning it as a moderately effective surfactant within the lanolin ethoxylate family [3] [4]. This value aligns with established trends for ethoxylated lanolin derivatives, where increased ethoxylation generally correlates with enhanced surface activity [5].
The surface activity of polyoxyethylene (16) lanolin alcohol ether is fundamentally governed by its amphiphilic molecular structure, comprising hydrophobic lanolin alcohol chains and hydrophilic polyethylene oxide segments [1] [2]. Research indicates that lanolin alcohols represent the most powerful surface-active natural components of wool wax products, comprising approximately 50% of anhydrous lanolin by weight [1]. The ethoxylation process with 16 ethylene oxide units significantly enhances the hydrophilic character while maintaining the inherent emollient properties of the lanolin backbone [6] [7].

Hydrophilic-Lipophilic Balance calculations place polyoxyethylene (16) lanolin alcohol ether at an HLB value of approximately 15.0, categorizing it as suitable for oil-in-water emulsion systems [8] [7]. This positioning enables effective emulsification performance while maintaining the characteristic conditioning properties associated with lanolin derivatives [9] [10]. The compound's surface tension reduction capabilities facilitate the formation of stable dispersions and enhance wetting properties in cosmetic formulation matrices [5] [11].

Comparative analysis with related ethoxylated lanolin derivatives reveals that polyoxyethylene (25) lanolin alcohol ether achieves a lower critical micelle concentration of 0.1 weight percent, while polyoxyethylene (40) lanolin alcohol ether demonstrates even greater surface activity at 0.05 weight percent [3]. This inverse relationship between ethoxylation degree and critical micelle concentration reflects the increased hydrophilic character imparted by additional ethylene oxide units [12] [13].

The surface adsorption behavior of polyoxyethylene (16) lanolin alcohol ether follows typical nonionic surfactant patterns, with molecular orientation at the air-water interface facilitating surface tension reduction [14] [13]. Studies on analogous polyoxyethylene alkyl ethers demonstrate that the area per molecule at the interface corresponds to alkyl chains lying flat on the surface at concentrations approaching the critical micelle concentration [13].

Thermal Stability Profiles and Phase Behavior

Polyoxyethylene (16) lanolin alcohol ether exhibits excellent thermal stability under normal storage and processing conditions, maintaining structural integrity at temperatures up to 65°C [15] [16] [17]. The compound demonstrates stable chemical composition during accelerated aging tests conducted at 45°C for 30 days, with negligible changes in acid number and no detectable hydrolysis [18].
Critical thermal transition points have been identified through systematic stability assessments. The compound remains fully stable at ambient temperatures (25°C) and shows no degradation during routine processing at temperatures up to 65°C [16] [17]. However, prolonged heating above 80°C should be avoided to prevent potential thermal degradation [16]. The flash point exceeds 100°C, providing a safety margin for typical cosmetic manufacturing processes [19].

Phase behavior analysis reveals that polyoxyethylene (16) lanolin alcohol ether maintains its characteristic waxy solid appearance at room temperature, with a melting point range of 38-44°C [16] [6]. The compound transitions to a viscous liquid phase above its melting point, facilitating incorporation into heated formulation processes [16]. Upon cooling, the material returns to its solid state without structural modification, demonstrating excellent thermal reversibility [17].

Thermal degradation mechanisms in ethoxylated lanolin derivatives typically involve oxidative processes and chain scission reactions at elevated temperatures [20] [21]. The polyoxyethylene chains show particular susceptibility to thermal degradation through free radical mechanisms initiated by hydrogen abstraction [20]. However, the presence of natural antioxidants in lanolin-derived materials provides inherent protection against oxidative degradation under moderate thermal stress [17].

Studies on related polyoxyethylene compounds indicate that thermal stability decreases with increasing temperature exposure, following typical polymer degradation patterns [22] [20]. The activation energy for ethoxylation reactions in lanolin systems has been determined to be 18-20 kcal/mol, with reaction enthalpies of approximately 22 kcal/mol [23]. These values suggest moderate thermal sensitivity requiring careful temperature control during manufacturing processes.

The compound's phase behavior in aqueous systems demonstrates temperature-dependent solubility characteristics typical of nonionic ethoxylated surfactants [14] [22]. Cloud point phenomena may occur at elevated temperatures, though specific values for polyoxyethylene (16) lanolin alcohol ether were not definitively established in the available literature [22].

Solubility Characteristics in Cosmetic Formulation Matrices

Polyoxyethylene (16) lanolin alcohol ether demonstrates exceptional solubility characteristics across diverse cosmetic formulation matrices, attributed to its balanced hydrophilic-lipophilic structure [19] [6] [24]. The compound exhibits complete water solubility, forming clear to slightly hazy dispersions that remain stable across pH ranges from 2 to 10 [16] [6] [9].

Aqueous system compatibility represents a primary advantage of this ethoxylated derivative. Unlike unmodified lanolin, which shows limited water solubility, the incorporation of 16 ethylene oxide units dramatically enhances hydrophilic character [19] [24]. The compound forms stable aqueous solutions at concentrations up to 10% by weight, maintaining clarity and homogeneity under normal storage conditions [6] [9]. These solutions demonstrate excellent compatibility with electrolyte systems, tolerating up to 10% salt concentrations without precipitation [6].

Organic solvent compatibility extends the compound's utility across diverse formulation types. Complete solubility in anhydrous ethanol enables incorporation into alcohol-based products, while partial solubility in 80% ethanol accommodates hydroalcoholic formulations [16] [6]. The material shows good compatibility with cosmetic oils, demonstrating complete solubility in castor oil and oleyl alcohol, with partial solubility in mineral oil and isopropyl myristate [17] [6].

Emulsification capabilities position polyoxyethylene (16) lanolin alcohol ether as an effective emulsifier for oil-in-water systems [6] [7] [10]. The compound's HLB value of 15.0 optimizes performance in O/W emulsions, facilitating the formation of stable dispersions while contributing emollient properties [8] [7]. Research demonstrates successful incorporation into nanoemulsion systems, where the compound contributes to droplet size reduction and long-term stability [25] [26].

pH stability characteristics enable formulation flexibility across acidic to alkaline conditions. The compound maintains structural integrity and functional properties within the pH range of 2-10, accommodating diverse cosmetic applications from acidic skin care products to alkaline cleansing formulations [6] [9]. This broad pH tolerance results from the nonionic nature of the ethoxylated structure, which resists hydrolysis under moderate pH conditions [16].

Temperature-dependent solubility behavior follows patterns typical of ethoxylated nonionic surfactants. Solubility generally increases with temperature up to the cloud point, beyond which phase separation may occur [22]. However, the compound maintains excellent solubility characteristics within typical cosmetic processing temperature ranges [16] [19].

The compound's solubilization capabilities extend to poorly water-soluble cosmetic ingredients, including fragrances, essential oils, and lipophilic actives [6] [10]. This functionality enables the formulation of clear, stable products containing otherwise incompatible components, expanding formulation possibilities for cosmetic chemists [9] [7].

Dates

Last modified: 08-15-2023

Explore Compound Types